molecular formula C14H10N2O3 B2434546 3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 923884-15-5

3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2434546
CAS No.: 923884-15-5
M. Wt: 254.245
InChI Key: NNKBJIAZFVEYII-UHFFFAOYSA-N
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Description

3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C14H10N2O3 and a molecular weight of 254.24 g/mol . This compound is characterized by its isoxazole and pyridine rings, which are fused together, and a carboxylic acid functional group. It is used in various research fields due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-6-phenylisoxazole with a suitable pyridine derivative can yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.

Scientific Research Applications

3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-8-12-10(14(17)18)7-11(15-13(12)19-16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKBJIAZFVEYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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